lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate
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Overview
Description
lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate is a compound with the molecular formula C8H7N3O2Li. It is a lithium salt of 3-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid. This compound is part of the imidazo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylimidazo[1,5-a]pyrimidine derivatives typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is catalyzed by trifluoroacetic acid (TFA) under mild conditions, leading to the formation of 3-substituted imidazo[1,5-a]pyrimidines in moderate to high yields (50-80%) .
Industrial Production Methods
Industrial production methods for lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,5-a]pyrimidine ring .
Scientific Research Applications
lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methylimidazo[1,5-a]pyrimidine: A closely related compound with similar structural features and chemical properties.
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo ring structure and have been studied for their potential as antituberculosis agents.
Uniqueness
lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate is unique due to its specific lithium salt form, which can influence its solubility, stability, and reactivity compared to other imidazo[1,5-a]pyrimidine derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c1-5-2-9-7-6(8(12)13)10-4-11(7)3-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGVXYYMUWPFAN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN2C=NC(=C2N=C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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